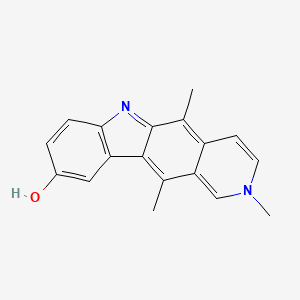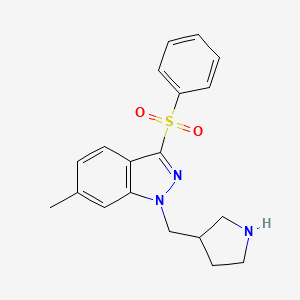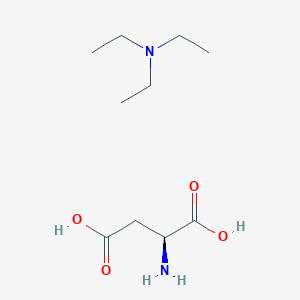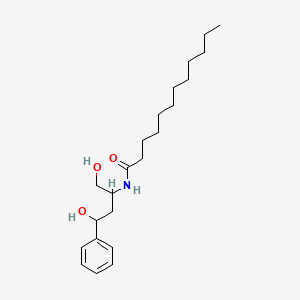
Butane-1,1,1-trithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de butano-1,1,1-tritiol se puede lograr a través de varios métodos. Un enfoque común implica la reacción de butano-1,1,1-tricloruro con hidrosulfuro de sodio (NaHS) en presencia de un solvente adecuado. La reacción procede de la siguiente manera:
C4H7Cl3+3NaHS→C4H7(SH)3+3NaCl
Esta reacción generalmente requiere condiciones controladas, incluyendo un rango de temperatura de 50-70°C y una atmósfera inerte para evitar la oxidación de los grupos tiol.
Métodos de Producción Industrial
La producción industrial de butano-1,1,1-tritiol puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, se emplean pasos de purificación como destilación y recristalización para obtener butano-1,1,1-tritiol de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El butano-1,1,1-tritiol sufre varias reacciones químicas, incluyendo:
Oxidación: Los tioles se pueden oxidar a disulfuros. Por ejemplo, el butano-1,1,1-tritiol se puede oxidar a butano-1,1,1-trisulfuro usando agentes oxidantes suaves como el peróxido de hidrógeno (H2O2).
Reducción: Los tioles se pueden reducir para formar hidrocarburos correspondientes. Esta reacción es menos común para el butano-1,1,1-tritiol.
Sustitución: Los grupos tiol en el butano-1,1,1-tritiol pueden participar en reacciones de sustitución nucleófila, donde los grupos –SH son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno (H2O2) o yodo (I2) en presencia de una base.
Reducción: Hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Principales Productos
Oxidación: Butano-1,1,1-trisulfuro.
Reducción: Butano.
Sustitución: Diversos derivados de butano sustituidos según los reactivos utilizados.
Aplicaciones Científicas De Investigación
El butano-1,1,1-tritiol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de compuestos que contienen azufre.
Biología: Los grupos tiol son esenciales en los sistemas biológicos, y el butano-1,1,1-tritiol se puede utilizar para estudiar las reacciones de intercambio tiol-disulfuro y la biología redox.
Industria: Utilizado en la producción de polímeros y materiales con propiedades específicas, como mayor resistencia a la oxidación.
Mecanismo De Acción
El mecanismo de acción del butano-1,1,1-tritiol involucra sus grupos tiol, que pueden participar en varias reacciones químicas. Los grupos tiol son nucleófilos y pueden formar enlaces covalentes con electrófilos. En los sistemas biológicos, los tioles pueden sufrir reacciones redox, formando disulfuros y desempeñando un papel crucial en el mantenimiento del equilibrio redox. Los objetivos moleculares del butano-1,1,1-tritiol incluyen proteínas y enzimas con residuos de cisteína reactivos, que pueden formar enlaces disulfuro con los grupos tiol.
Comparación Con Compuestos Similares
Compuestos Similares
Butano-1,2,3-tritiol: Otro compuesto tritiol con grupos tiol unidos a diferentes átomos de carbono.
Etanotiol: Un tiol más simple con solo un grupo tiol.
Propano-1,2,3-tritiol: Similar al butano-1,1,1-tritiol pero con una cadena de carbono más corta.
Unicidad
El butano-1,1,1-tritiol es único debido a la presencia de tres grupos tiol en el mismo átomo de carbono, lo que confiere reactividad química y propiedades distintas. Esta característica estructural lo convierte en un compuesto valioso para estudiar interacciones multitiol y desarrollar materiales y reactivos especializados.
Propiedades
Número CAS |
676321-03-2 |
|---|---|
Fórmula molecular |
C4H10S3 |
Peso molecular |
154.3 g/mol |
Nombre IUPAC |
butane-1,1,1-trithiol |
InChI |
InChI=1S/C4H10S3/c1-2-3-4(5,6)7/h5-7H,2-3H2,1H3 |
Clave InChI |
JPFWOZGXPKKIRM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(S)(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine](/img/structure/B12516525.png)

![[3,4,5-Trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12516538.png)

![Methyl 2-[(2-methoxyphenyl)methoxy]benzoate](/img/structure/B12516573.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-oxopropanoic acid](/img/structure/B12516581.png)




![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)

